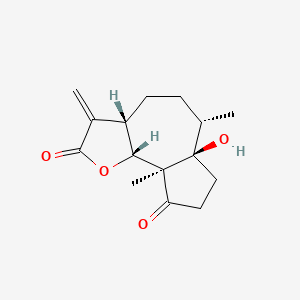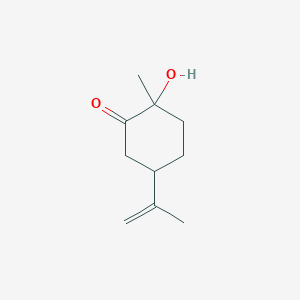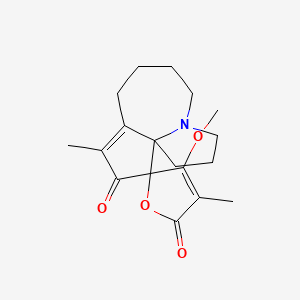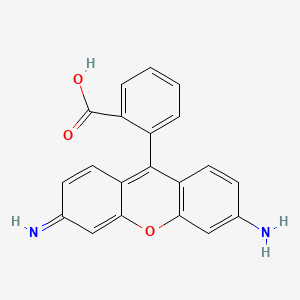
2-(3-amino-6-iminoxanthen-9-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-6-iminoxanthen-9-yl)benzoic acid: is a fluorescent dye commonly known as Rhodamine 123. It is widely used in various scientific fields due to its ability to permeate cell membranes and selectively stain active mitochondria. This compound is particularly valuable in the study of mitochondrial membrane potential and cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid involves the condensation of 3-amino-9-(2-carboxyphenyl)xanthylium chloride with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the compound’s structure and fluorescence.
Substitution: The amino and imino groups can participate in substitution reactions, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different fluorescent derivatives, while substitution reactions can yield various substituted xanthene derivatives .
Scientific Research Applications
Chemistry:
- Used as a fluorescent probe in various chemical assays.
- Helps in studying the dynamics of chemical reactions and molecular interactions .
Biology:
- Widely used in cell biology to stain mitochondria and study mitochondrial function.
- Employed in apoptosis assays to detect changes in mitochondrial membrane potential .
Medicine:
- Utilized in cancer research to study drug resistance mechanisms.
- Acts as a functional reporter for P-glycoprotein in flow cytometry .
Industry:
- Used in the production of fluorescent dyes for various applications.
- Employed in the development of diagnostic assays and imaging techniques .
Mechanism of Action
Molecular Targets and Pathways: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid primarily targets the mitochondria. It selectively accumulates in active mitochondria due to the mitochondrial transmembrane potential (ΔΨm). The compound’s fluorescence properties change based on the mitochondrial membrane potential, making it a valuable tool for studying mitochondrial function and cell health .
Comparison with Similar Compounds
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Tetramethylrhodamine: A derivative with distinct fluorescence characteristics.
Fluorescein: A widely used dye with different excitation and emission spectra
Uniqueness: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid is unique due to its high selectivity for active mitochondria and its ability to provide real-time insights into mitochondrial function. Its specific fluorescence properties make it particularly valuable in apoptosis studies and mitochondrial research .
Properties
CAS No. |
30378-58-6 |
|---|---|
Molecular Formula |
C20H14N2O3 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-(3-amino-6-iminoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H14N2O3/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,22H2,(H,23,24) |
InChI Key |
UPZKDDJKJWYWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |
Key on ui other cas no. |
30378-58-6 |
Synonyms |
rhodamine 110 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


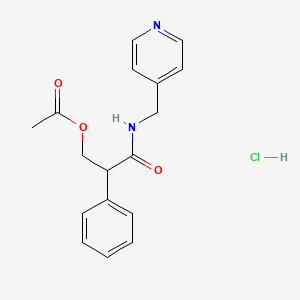
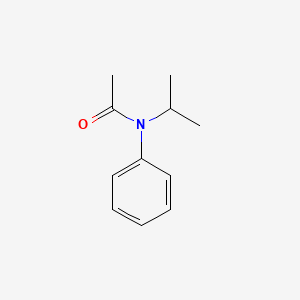

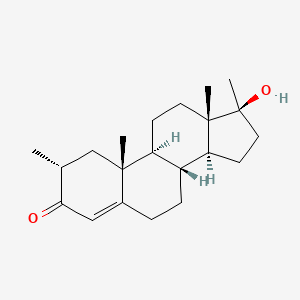
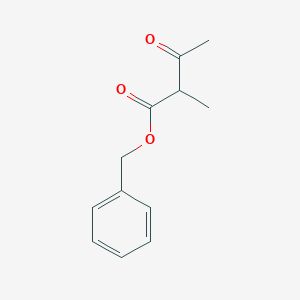

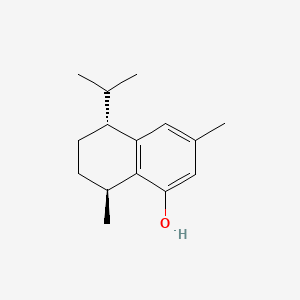
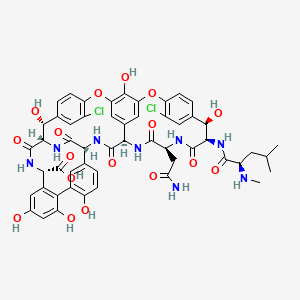
![3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)


